molecular formula C23H17ClN4OS B11055239 1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B11055239
M. Wt: 432.9 g/mol
InChI Key: VXHDWFVFQBLIIC-UHFFFAOYSA-N
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Description

1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core, a benzyl group, and a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole ring

The synthesis of the 1,2,4-oxadiazole ring can be achieved through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative. The final step involves the coupling of the 1,2,4-oxadiazole ring with the benzimidazole core via a sulfanyl linkage, typically using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the 1,2,4-oxadiazole ring can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets within cells. The benzimidazole core can bind to DNA, interfering with DNA replication and transcription processes. The 1,2,4-oxadiazole ring can interact with enzymes involved in metabolic pathways, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-imidazole
  • 1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-pyrrole

Uniqueness

1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzimidazole core allows for strong interactions with DNA, while the 1,2,4-oxadiazole ring provides additional sites for enzyme inhibition. The sulfanyl group enhances the compound’s ability to form covalent bonds with proteins, making it a versatile molecule for various applications.

Properties

Molecular Formula

C23H17ClN4OS

Molecular Weight

432.9 g/mol

IUPAC Name

5-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H17ClN4OS/c24-18-12-10-17(11-13-18)22-26-21(29-27-22)15-30-23-25-19-8-4-5-9-20(19)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

VXHDWFVFQBLIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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